molecular formula C5H8N2O2S B14591479 5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one CAS No. 61516-16-3

5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one

Cat. No.: B14591479
CAS No.: 61516-16-3
M. Wt: 160.20 g/mol
InChI Key: VMIWGTCNOGQYQT-UHFFFAOYSA-N
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Description

5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound containing a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of substituted thiadiazole derivatives.

Scientific Research Applications

5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61516-16-3

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

5-propan-2-yloxy-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C5H8N2O2S/c1-3(2)9-5-6-4(8)7-10-5/h3H,1-2H3,(H,7,8)

InChI Key

VMIWGTCNOGQYQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=O)NS1

Origin of Product

United States

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